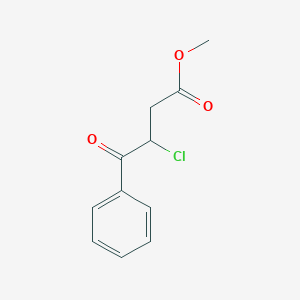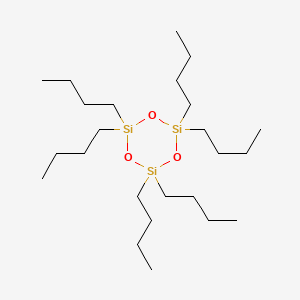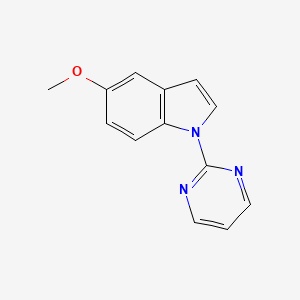
5-Methoxy-1-(pyrimidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-(pyrimidin-2-yl)-1H-indole: is a heterocyclic compound that combines an indole core with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with a pyrimidine precursor. One common method involves the condensation of 5-methoxyindole with 2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of 5-hydroxy-1-(pyrimidin-2-yl)-1H-indole.
Reduction: Formation of 5-methoxy-1-(dihydropyrimidin-2-yl)-1H-indole.
Substitution: Formation of 3-substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole serves as a building block for the construction of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties. Studies have demonstrated its efficacy against certain bacterial and viral strains, making it a candidate for further investigation in drug development .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them promising candidates for the treatment of various diseases .
Industry: In the material science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its heterocyclic structure contributes to the stability and functionality of these materials .
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to changes in cellular signaling pathways.
Pathways: Modulation of pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-ylmethanol: A derivative with a hydroxymethyl group at the 3-position.
5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester: A related compound with a pyrazole ring instead of an indole ring.
Uniqueness: 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole is unique due to its combination of an indole core and a pyrimidine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials .
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5-methoxy-1-pyrimidin-2-ylindole |
InChI |
InChI=1S/C13H11N3O/c1-17-11-3-4-12-10(9-11)5-8-16(12)13-14-6-2-7-15-13/h2-9H,1H3 |
Clé InChI |
ILKGNLICPYGSOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



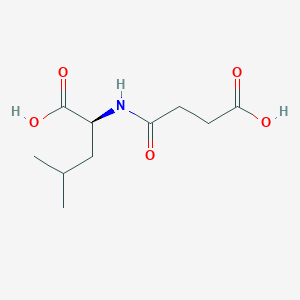
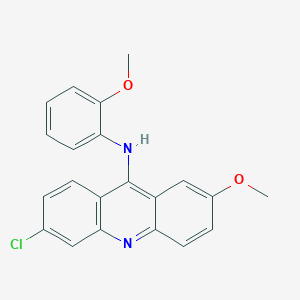
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
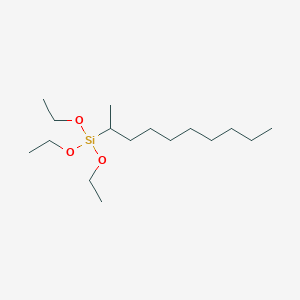
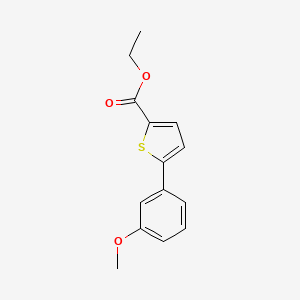
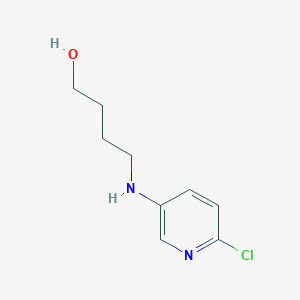
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
